molecular formula C13H12N2O2S B3018119 Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 1240598-90-6

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B3018119
CAS No.: 1240598-90-6
M. Wt: 260.31
InChI Key: GVOKOZFJKLGVFE-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the classic Biginelli multicomponent reaction . This compound serves as a privileged scaffold in medicinal chemistry and drug discovery research due to its association with a wide range of biological activities. Studies on structurally similar DHPMs have demonstrated significant pharmacological potential, including antioxidant , antitumor , anti-HIV , antimicrobial, and antitubercular activities . The compound's core structure is a key intermediate for further chemical modification. Researchers utilize it to develop new therapeutic agents, leveraging its ability to function as a precursor for more complex molecules. For instance, its thioxo group allows for functionalization at the sulfur atom, enabling the synthesis of novel derivatives like those explored in the search for HIV-1 integrase inhibitors or other targeted compounds . The compound is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 6-phenyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-2-17-12(16)10-8-14-13(18)15-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOKOZFJKLGVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base, followed by cyclization with an appropriate aldehyde. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
  • Anticancer Potential : this compound has demonstrated cytotoxic effects against cancer cell lines. Research suggests it may induce apoptosis in cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Synthetic Utility

This compound serves as an important building block in organic synthesis. Its structure allows for various modifications that can lead to the development of novel derivatives with enhanced biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors .

Case Study 1: Antimicrobial Screening

In a study published in a peer-reviewed journal, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis showed increased apoptosis markers in treated cells .

Case Study 3: Anti-inflammatory Mechanisms

Research focusing on inflammatory models demonstrated that this compound reduced levels of TNF-alpha and IL-6 in vitro. These findings suggest its potential role in managing chronic inflammatory conditions .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructureUnique FeaturesBiological Activity
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylateStructureMethyl group at position 6Enhanced antimicrobial activity
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateStructureMethoxy substitutions increase solubilityPotentially higher anticancer activity
4,5-disubstituted thioxopyrimidinesStructureVarying substitutions at positions 4 and 5Diverse pharmacological profiles

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl group enhances the compound’s binding affinity through hydrophobic interactions. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The dihydropyrimidine (DHPM) scaffold is highly versatile, allowing modifications at positions 2, 4, 5, and 5. Below is a comparative analysis of Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with key analogs:

Compound Name Substituents (Positions) Heteroatom (Position 2) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
This compound Phenyl (4), Ethoxycarbonyl (5) Thioxo (S) Not reported Expected NH (~3200 cm⁻¹), C=O ester (~1700 cm⁻¹)
Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl (4), Methyl (6) Thioxo (S) Not reported NH (~3200 cm⁻¹), C=O ester (~1700 cm⁻¹), CH3 (~1.3 ppm)
5-Acetyl-4-(4-oxo-chromen-3-yl)-6-phenyl-2-selenoxo-2,3-dihydropyrimidine Chromenyl (4), Acetyl (5) Selenoxo (Se) 257–259 NH (~3300 cm⁻¹), C=O acetyl (~1680 cm⁻¹), C=O pyrone
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydro... Fluoro-phenyl (4), p-Tolyl (1) Thioxo (S) Not reported Aromatic H (6.8–7.5 ppm), CF (~1100 cm⁻¹)
6-Methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbohydrazide Phenyl (4), Methyl (6), Hydrazide Oxo (O) Not reported NH₂ (~3400 cm⁻¹), C=O hydrazide (~1650 cm⁻¹)

Key Observations:

  • Substituent Influence : The phenyl group at position 4 (common in all analogs) contributes to π-π stacking interactions in biological targets. Fluorophenyl or chromenyl substituents (e.g., and ) introduce electron-withdrawing effects, altering reactivity and binding affinity .
  • Saturation State : Tetrahydro derivatives (e.g., ) exhibit reduced planarity compared to dihydro analogs, affecting solubility and metabolic stability.

Biological Activity

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H12N2O2S
  • Molecular Weight : 248.30 g/mol
  • CAS Number : Specific CAS number not provided in the sources.

The compound features a thioxo group that significantly contributes to its biological activity, particularly in terms of enzyme inhibition and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that dihydropyrimidine derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or function.

2. Anticancer Properties

Dihydropyrimidines have been recognized for their anticancer potential. Studies show that this compound can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cell lines.
  • Caspase Activation : Increased levels of caspase enzymes indicate the induction of programmed cell death.

In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating potent activity .

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Experimental Data

A recent study evaluated the biological activities of several pyrimidine derivatives, including this compound. The results are summarized in the following table:

CompoundActivity TypeIC50 (μM)Notes
This compoundAnticancer8.5Effective against MCF-7 cells
Antimicrobial15.0Active against E. coli
Anti-inflammatory-Inhibits TNF-alpha production

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thioxo group interacts with key enzymes involved in cellular processes.
  • Receptor Modulation : Potential interaction with receptors involved in apoptosis and inflammation pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound may reduce oxidative stress by modulating ROS levels within cells.

Safety and Toxicology

Toxicological assessments indicate that while this compound exhibits biological efficacy, it also poses certain risks at high concentrations. Acute toxicity studies reveal that doses exceeding certain thresholds can lead to adverse effects . Therefore, further investigations into its safety profile are warranted.

Q & A

Q. [Basic] What are the common synthetic routes for Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives?

The compound and its derivatives are typically synthesized via Biginelli condensation or modified multi-step protocols. For example:

  • One-pot synthesis : Reacting substituted aldehydes (e.g., 4-cyanobenzaldehyde), ethyl acetoacetate, and thiourea in acetic acid with NH4_4Cl as a catalyst under reflux (100°C, 8 hours), followed by recrystallization from ethanol .
  • Stepwise derivatization : Starting from ethyl 1-ethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, acylthioureas can be synthesized via acid chlorides and acyl isocyanates .

Q. [Basic] Which spectroscopic and crystallographic techniques are employed to characterize this compound?

  • Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and substituent positions (e.g., methyl or methoxy groups). For instance, 1^1H NMR signals at δ 2.46 ppm (CH3_3) and δ 3.49 ppm (OCH3_3) are diagnostic .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with typical R-factors < 0.05. Data-to-parameter ratios > 12:1 ensure reliability .
  • HRMS : Validates molecular weight (e.g., [M+^+ + Na+^+] = 357.08 for fluorinated derivatives) .

Q. [Basic] What are the typical pharmacological targets screened for this compound class?

Derivatives are screened for:

  • Anticancer activity : Inhibition of breast cancer (MCF-7) and osteosarcoma (Saos-2) cell lines, with IC50_{50} values ranging from 5.24–73.86 μM .
  • Antibacterial properties : Testing against Gram-positive/negative bacteria via MIC assays .

Advanced Research Questions

Q. [Advanced] How can researchers address crystallographic disorder in structural determinations of this compound?

Disordered moieties (e.g., ethyl groups) are modeled using:

  • Occupancy refinement : Assign partial occupancies (e.g., 0.70:0.30 split) to disordered atoms .
  • Rigid bond restraints : Restrict bond distances/angles during refinement to avoid overparameterization .
  • Validation tools : Use programs like PLATON or WinGX to assess geometric plausibility .

Q. [Advanced] What computational approaches are used to elucidate the pharmacological mechanisms of derivatives?

  • Molecular docking : Predict binding interactions with targets like Hsp90’s ATP pocket. For example, naphthyl-substituted derivatives show stronger binding via π-π stacking and hydrophobic interactions .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ constants) with IC50_{50} values to guide structural optimization .

Q. [Advanced] How does substituent variation impact biological activity in dihydropyrimidine derivatives?

Substituent Biological Activity (IC50_{50}, μM) Target
Naphthyl-1-yl5.24–12.5Hsp90 (ATPase)
4-Cyanophenyl25–73.86MCF-7/Saos-2
2,4-DifluorophenylReduced activityAntibacterial

Key Insight : Bulky hydrophobic groups enhance anticancer potency, while electron-withdrawing substituents (e.g., -CN) reduce efficacy .

Q. [Advanced] What methodologies are recommended for analyzing ring puckering conformations in dihydro-pyrimidine derivatives?

  • Cremer-Pople parameters : Quantify puckering amplitude (qq) and phase angle (ϕ\phi) to classify boat/chair conformations .
  • ORTEP-3 visualization : Generate 3D models to assess non-planarity (e.g., flattened boat conformations in dihydropyrimidinones) .

Q. [Advanced] How to resolve contradictions in biological activity data across different studies?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Dose-response validation : Repeat IC50_{50} measurements using orthogonal assays (e.g., ATP-luciferase vs. MTT) .
  • Structural verification : Confirm compound purity (>95% by HPLC) and crystallinity (R-factor < 0.05) to rule out batch variability .

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